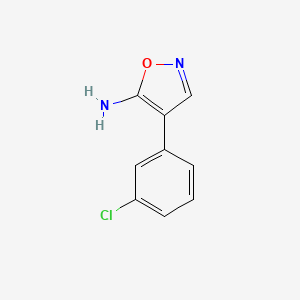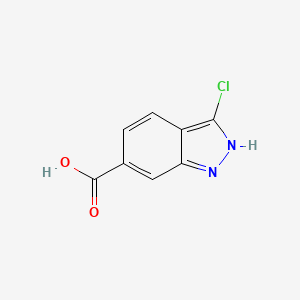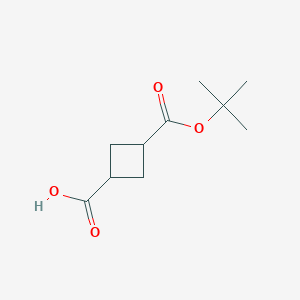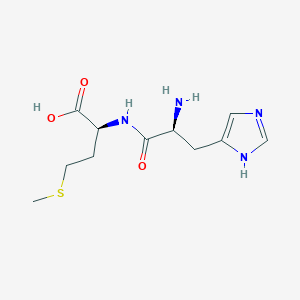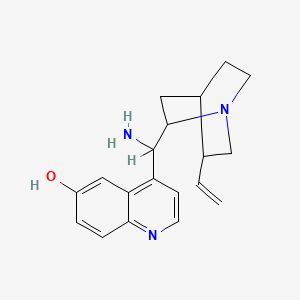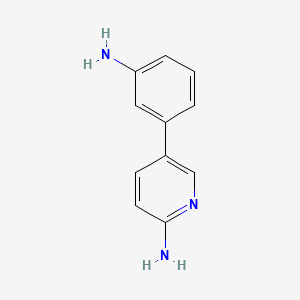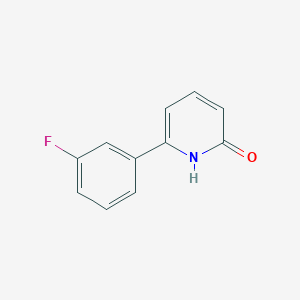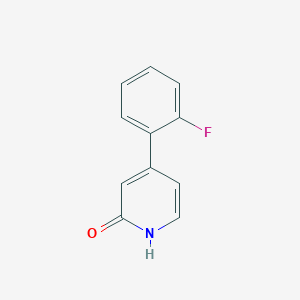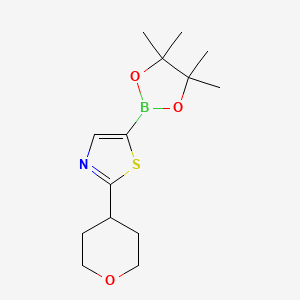
2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester (2-FBTBP) is a novel, boron-containing heterocyclic compound with potential applications in various fields including synthetic chemistry, medicinal chemistry, and materials science. 2-FBTBP is a versatile boron-containing building block that can be used in the synthesis of various compounds with interesting biological activities.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester has potential applications in various scientific fields. In medicinal chemistry, 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester can be used as a building block for the synthesis of novel compounds with potential biological activities. In materials science, 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester can be used as a boron source in the synthesis of polymers and other materials. In synthetic chemistry, 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester can be used as a reagent in various organic synthesis reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester is not yet fully understood. However, it is believed that the boron atom in 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester is able to coordinate with various molecules and ions, forming a complex that can interact with biological molecules. This interaction can lead to changes in the structure and/or function of the biological molecule, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester are not yet fully understood. However, it has been shown to have potential anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been shown to have potential applications in the treatment of neurological disorders and in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester has several advantages for lab experiments. It is a versatile building block that can be used in the synthesis of various compounds with interesting biological activities. It is also relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to its use in lab experiments. For example, it is not soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester research. One potential direction is to further explore its potential applications in medicinal chemistry and materials science. Another potential direction is to explore its potential applications in other fields, such as synthetic chemistry and biochemistry. Additionally, further research into the biochemical and physiological effects of 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester could lead to the discovery of new therapeutic targets and treatments. Finally, further research into the mechanism of action of 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester could lead to a better understanding of its effects on biological molecules.
Métodos De Síntesis
2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester can be synthesized by a three-step process. The first step involves the reaction of 2-fluorophenylthiazole with a boronic acid pinacol ester to form an intermediate. The second step involves the addition of an organolithium reagent to the intermediate to form the desired product. The third step involves the deprotection of the pinacol ester moiety to give the desired 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester. The overall reaction is shown in Figure 1.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-18-13(21-12)10-7-5-6-8-11(10)17/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOJEYIHGCOJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)
